2-エチルヘキサン酸ランタン(III)

概要

説明

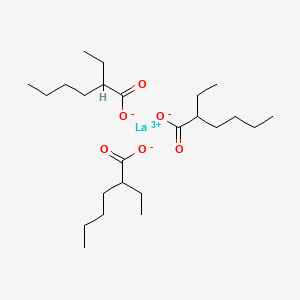

Lanthanum tris(2-ethylhexanoate) is used as a drier in the ink, coatings, and paint industry . It has a molecular formula of C24H45LaO6 .

Synthesis Analysis

While specific synthesis methods for Lanthanum tris(2-ethylhexanoate) were not found, lanthanide polymers, which include lanthanum, have been synthesized under solvothermal conditions . Another lanthanum complex was synthesized by the reactions of solutions of LnCl3 (THF)x in absolute methanol with sodium salt .Molecular Structure Analysis

The molecular weight of Lanthanum tris(2-ethylhexanoate) is 568.523 g/mol . Its molecular formula is C24H45LaO6 .Chemical Reactions Analysis

Lanthanum does not react with cold concentrated sulfuric acid. It dissolves readily in dilute acid, forming La (III) ions and hydrogen gas .Physical And Chemical Properties Analysis

Lanthanum tris(2-ethylhexanoate) is soluble in organic solvents but not miscible in water . Lanthanum is a soft, malleable, and ductile metal that oxidizes easily in air .科学的研究の応用

ランタノイド利用における生物学的役割

2-エチルヘキサン酸ランタン(III)は、ランタノイドの生物学的利用において重要な役割を果たします。ランタノイドが細菌メタノールデヒドロゲナーゼに組み込まれていることが発見されたことで、新しい研究分野が開かれました。 これらの元素、特にランタンのような初期のランタノイドは、環境中に豊富に存在し、他の生物学的に有用な金属と同様の化学反応を行います。しかし、より高いルイス酸性のために、より効率的です .

バイオイメージングおよびセンシングのための発光特性

この化合物の発光特性により、バイオイメージングおよびセンシングアプリケーションに適した候補となっています。 ランタン錯体は、大きなストークスシフト、長い寿命、鋭い発光スペクトルで知られており、高感度なイメージングおよびセンシングツールの作成に役立ちます .

固体照明とディスプレイ

2-エチルヘキサン酸ランタン(III)は、固体照明とディスプレイ技術に使用されています。 その発光特性は、高品質なディスプレイに不可欠な、輝度と色純度が向上した材料の開発に貢献しています .

偽造防止タグと光変換フィルム

この化合物は、その独特の発光特性により、偽造防止タグと光変換フィルムの製造に使用されています。 これらのアプリケーションは、化合物がある特定の方法で光を放射できる能力を利用しており、複製が難しく、認証のための方法を提供します .

化学反応の触媒

2-エチルヘキサン酸ランタン(III)は、酸化、水素化、重合などのさまざまな化学反応において触媒として機能します。 その触媒特性は、反応効率と選択性を向上させるのに役立ちます .

コーティングにおける接着促進剤

コーティング業界では、2-エチルヘキサン酸ランタン(III)は接着促進剤として使用されています。 コーティング、インク、塗料の結合特性を高め、耐久性と性能を向上させます .

作用機序

Target of Action

Lanthanum Tris(2-ethylhexanoate) is a complex organometallic compound. It is known that lanthanum compounds often interact with various biological targets, such as enzymes and receptors, altering their function .

Mode of Action

It is known that lanthanum compounds can form complexes with other molecules, potentially altering their function . In the case of Lanthanum Tris(2-ethylhexanoate), it may interact with its targets to induce changes in their activity.

Result of Action

It is known that lanthanum compounds can have various effects on cells, potentially altering their function .

Safety and Hazards

Lanthanum tris(2-ethylhexanoate) is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

将来の方向性

Lanthanum-based adsorbents, such as Lanthanum tris(2-ethylhexanoate), have attracted significant attention in recent times due to their wide range of applications. They are vital to almost every aspect of our present world, being active components of catalysts, special alloys, magnets, rechargeable batteries, windmills, automotive vehicles, electronic devices, optical and telecommunication systems, lasers, economical lighting systems, magnetic resonance imaging, as well as security inks .

特性

IUPAC Name |

2-ethylhexanoate;lanthanum(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.La/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNFILUQDVDXDA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

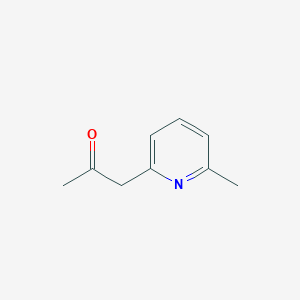

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45LaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890941 | |

| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67816-09-5 | |

| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067816095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1580422.png)